molecular formula C24H31N3O4S B11338034 1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11338034
M. Wt: 457.6 g/mol
InChI Key: VPJPFMFGYJNMSI-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C23H30N2O3S This compound is characterized by its intricate structure, which includes a piperidine ring, a sulfonyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the carbamoyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE: This compound has a similar structure but differs in the position of the substituents on the piperidine ring.

    N,N-Bis(trifluoromethylsulfonyl)aniline: Another sulfonyl-containing compound with different functional groups and applications.

Uniqueness

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and development.

Properties

Molecular Formula

C24H31N3O4S

Molecular Weight

457.6 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H31N3O4S/c1-17(2)25-24(29)21-10-6-7-11-22(21)26-23(28)19-12-14-27(15-13-19)32(30,31)16-20-9-5-4-8-18(20)3/h4-11,17,19H,12-16H2,1-3H3,(H,25,29)(H,26,28)

InChI Key

VPJPFMFGYJNMSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)NC(C)C

Origin of Product

United States

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